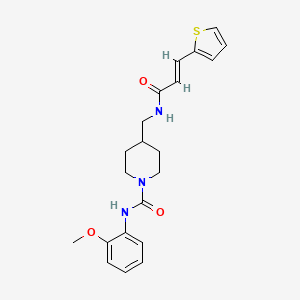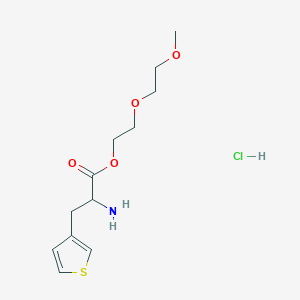![molecular formula C20H23NO5S2 B2545851 ethyl 2-(2-(phenylsulfonyl)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate CAS No. 895459-94-6](/img/structure/B2545851.png)
ethyl 2-(2-(phenylsulfonyl)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound ethyl 2-(2-(phenylsulfonyl)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is a complex organic molecule that likely contains a thiophene ring, a common feature in heterocyclic chemistry. Thiophenes are known for their aromaticity and stability due to the sulfur atom in the ring. The presence of the phenylsulfonyl group suggests potential for interactions such as hydrogen bonding or sulfonyl-based reactivity. The ethyl ester moiety indicates it is a derivative of a carboxylic acid, which could be involved in various chemical reactions, such as hydrolysis or condensation.
Synthesis Analysis
The synthesis of related heterocyclic compounds often involves multi-step reactions that can include cyclization, substitution, and condensation steps. For example, the synthesis of ethyl 3,4-diamino-5-cyanothieno[2,3-b]thiophene-2-carboxylate involves heterocyclization reactions with carbon disulfide and halo compounds to yield bisthiazole and bisthiolane derivatives . Although the exact synthesis of the compound is not detailed in the provided papers, similar synthetic strategies could be employed, such as the use of diamino precursors and cyclization agents.
Molecular Structure Analysis
The molecular structure of related compounds, such as ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate, has been characterized using techniques like single-crystal X-ray diffraction, which provides detailed information about the arrangement of atoms in the crystal lattice . The presence of intramolecular hydrogen bonding and the crystallization in specific space groups are key features that can be analyzed. These structural analyses are crucial for understanding the reactivity and physical properties of the compound.
Chemical Reactions Analysis
The compound is likely to participate in various chemical reactions due to the presence of reactive functional groups. For instance, the amino group can be involved in the formation of Schiff bases or participate in nucleophilic substitution reactions. The carboxylate ester could undergo hydrolysis to yield the corresponding carboxylic acid or react with amines to form amides. The sulfonyl group could also be a site for substitution reactions or serve as an electron-withdrawing group, influencing the reactivity of adjacent functional groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of such a compound would be influenced by its molecular structure. The presence of aromatic rings, heteroatoms, and multiple functional groups can affect properties like solubility, melting point, and reactivity. For example, the crystalline nature of related compounds suggests a certain degree of rigidity and stability, which could be reflected in the melting point and solubility . The electronic properties, such as UV-Visible absorption, can be influenced by the conjugated system and the presence of electron-donating or withdrawing groups.
Aplicaciones Científicas De Investigación
Synthesis and Antitumor Evaluation
Some new derivatives of ethyl 2-(2-(phenylsulfonyl)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylates have been synthesized and tested for their antitumor activity. Compounds exhibited broad-spectrum antitumor activity, with notable selectivity toward colon cancer cell lines. Molecular modeling and pharmacophore prediction methods were utilized to study the antitumor activity of these compounds, indicating their potential as therapeutic agents against cancer (El-Sherbeny, Abdel-Aziz, & Ahmed, 2010).
Synthesis of Disperse Dyes
The compound has been used in the synthesis of novel styryl dyes through the Gewald reaction, followed by acetylation and condensation with various aldehydes. The fluorescence and dyeing properties of these dyes on polyester were studied, showcasing its utility in the development of new materials for textile applications (Rangnekar & Sabnis, 2007).
Glutaminase Inhibitor Development
Derivatives have been synthesized as analogs to Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES), a potent inhibitor of kidney-type glutaminase (GLS). These compounds retained the potency of BPTES and presented an opportunity to improve its aqueous solubility, suggesting their potential in cancer treatment by inhibiting glutaminase activity (Shukla et al., 2012).
Antimicrobial and Antioxidant Applications
New compounds synthesized from ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates and ethyl 4-aryl-7-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-5-carboxylates demonstrated significant antimicrobial and antioxidant activities. These findings indicate the potential use of these compounds in pharmaceutical applications due to their pronounced antibacterial, antifungal, and antioxidant properties (Raghavendra et al., 2016).
Anti-rheumatic Potential
Ethyl 2-(2-cyano-3-mercapto-3-(phenylamino)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and its metal complexes have shown significant antioxidant, analgesic, and anti-rheumatic effects in the in vivo collagen-adjuvant arthritis model in rats. This highlights its potential as a therapeutic agent for treating rheumatic diseases (Sherif & Hosny, 2014).
Mecanismo De Acción
Direcciones Futuras
Thiophene derivatives continue to attract great interest in industry as well as academia due to their wide range of therapeutic properties and diverse applications in medicinal chemistry and material science . The development of new thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .
Propiedades
IUPAC Name |
ethyl 2-[[2-(benzenesulfonyl)acetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO5S2/c1-2-26-20(23)18-15-11-7-4-8-12-16(15)27-19(18)21-17(22)13-28(24,25)14-9-5-3-6-10-14/h3,5-6,9-10H,2,4,7-8,11-13H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCSPTVNCLBTUNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)CS(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-(2-(phenylsulfonyl)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-(dimethylamino)propyl)-4-(N,N-dimethylsulfamoyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2545771.png)

![7,8-difluoro-1-(4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2545775.png)
![(E)-3-(thiophen-2-yl)-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acrylamide](/img/structure/B2545776.png)
![6-Amino-1-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylidene-4-pyrimidinone](/img/structure/B2545778.png)
![Methyl 2-[[4-(dibutylsulfamoyl)benzoyl]amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2545780.png)

![(3-Cyclohexyl-1-bicyclo[1.1.1]pentanyl)hydrazine](/img/structure/B2545784.png)
![Ethyl 2-[(2-chloroacetyl)amino]-2,3-dihydro-1H-indene-5-carboxylate](/img/structure/B2545785.png)


![Ethyl 5-[[4-(diethylsulfamoyl)benzoyl]amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2545790.png)
![1-(1-Adamantyl)-3-[[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl]urea](/img/structure/B2545791.png)